

What is Lamivudine-15N,d2 and its primary use in research?

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Compound of Interest

Compound Name: Lamivudine-15N,d2

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Lamivudine-15N,d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Lamivudine-15N,d2**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Lamivudine. This document details its primary applications in research, particularly in pharmacokinetic studies, and provides structured data, experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.

Core Concepts: Understanding Lamivudine-15N,d2

Lamivudine-15N,d2 is a labeled version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI).[1][2] Lamivudine is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[3] The structure of **Lamivudine-15N,d2** is modified to contain stable heavy isotopes of nitrogen (^{15}N) and deuterium (^2H or d), which increases its molecular weight without altering its chemical properties. This key feature makes it an ideal internal standard for bioanalytical methods.[4]

The primary application of **Lamivudine-15N,d2** in research is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to improve the

accuracy and precision of the quantification of Lamivudine in biological matrices like plasma and serum.[4][5][6] By adding a known amount of the labeled standard to the unknown sample, variations during sample preparation and analysis can be corrected for, leading to more reliable data.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical properties of **Lamivudine-15N,d2** and the validation parameters of a typical LC-MS/MS method using a stable isotope-labeled internal standard for Lamivudine quantification.

Table 1: Physicochemical Properties of **Lamivudine-15N,d2**

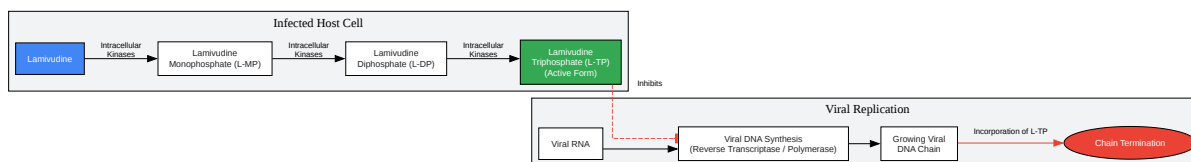
Property	Value	Reference
Chemical Formula	C ₈ H ₉ D ₂ N ₂ ¹⁵ NO ₃ S	[4]
Molecular Weight	~232.2 g/mol	[4]
Purity (by HPLC)	≥90%	[4]
Storage Conditions	Refrigerator (2-8°C) for long-term storage	[4]

Table 2: Typical LC-MS/MS Method Validation Parameters for Lamivudine Quantification

Parameter	Typical Value	Reference
Linearity Range	1 - 3000 ng/mL	[5][7]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[5][7]
Accuracy	≤ 8.3% deviation	[5][7]
Precision	≤ 10% CV	[5][7]
Recovery	~94%	[5]

Mechanism of Action of Lamivudine

Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase of HIV and the polymerase of HBV.[1][2] As a nucleoside analog, it is first phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[2][3]



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Mechanism of action of Lamivudine.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard, such as **Lamivudine-15N,d2**, by LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.[5][6][8]

1. Preparation of Stock Solutions and Standards

- **Lamivudine Stock Solution:** Prepare a 1 mg/mL stock solution of Lamivudine in a suitable solvent (e.g., water or methanol).
- **Internal Standard (IS) Stock Solution:** Prepare a 1 mg/mL stock solution of **Lamivudine-15N,d2**.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lamivudine stock solution to create calibration standards.
- Working IS Solution: Prepare a working internal standard solution (e.g., 500 ng/mL) by diluting the IS stock solution.

2. Sample Preparation (Solid-Phase Extraction)

- Pipette a small volume of plasma sample (e.g., 100-300 μ L) into a microcentrifuge tube.
- Add the working internal standard solution.
- Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample.
 - Wash the cartridge to remove interferences.
 - Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

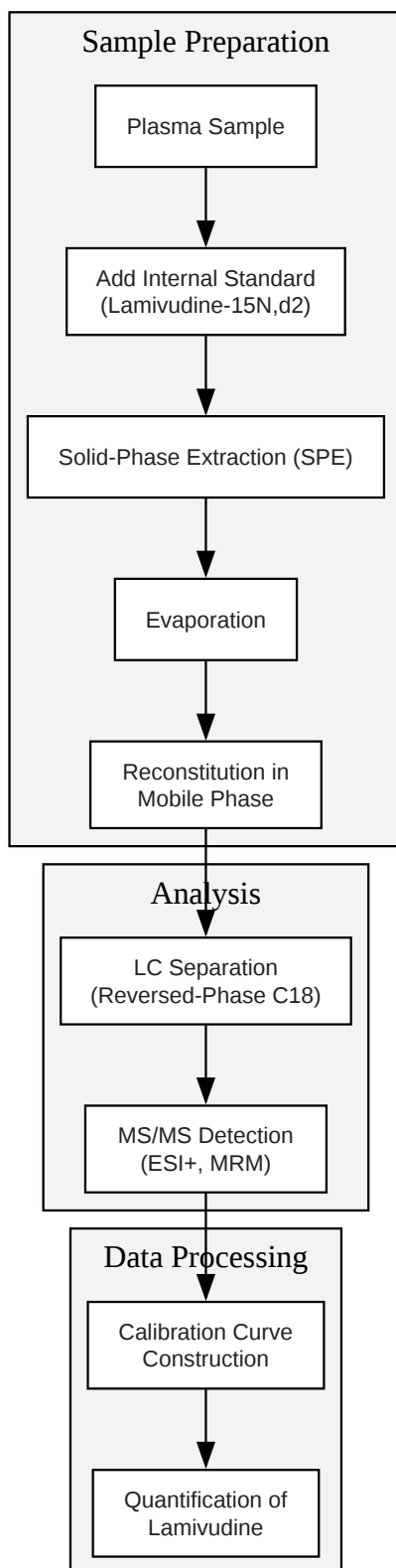
3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., 2.0 x 150 mm, 4 μ m particle size) is commonly used.[5]
 - Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous solution with an organic modifier (e.g., 15% acetonitrile in water with 0.1% acetic acid).[5]
 - Flow Rate: A flow rate of 0.200 mL/min is often employed.[5]

- Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 μ L).
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.^[5]
 - Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Lamivudine and its labeled internal standard. For example, for Lamivudine, the transition m/z 230 \rightarrow 112 might be monitored, while for the labeled standard, a corresponding shift in mass would be observed.^[5]

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Lamivudine to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Bioanalytical workflow for Lamivudine.

Conclusion

Lamivudine-15N,d2 is an indispensable tool for researchers and drug development professionals engaged in the study of Lamivudine. Its use as an internal standard in LC-MS/MS and other analytical methodologies ensures the generation of high-quality, reliable data, which is paramount in pharmacokinetic and other quantitative studies. The information and protocols provided in this guide are intended to support the effective implementation of **Lamivudine-15N,d2** in a research setting.

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